molecular formula C21H15BrN2OS B5171767 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide

Cat. No.: B5171767
M. Wt: 423.3 g/mol
InChI Key: NCLRZXNTOWXCRL-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide is a complex organic compound characterized by its benzothiazole and bromobenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole, followed by subsequent reactions to introduce the bromobenzamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying chemical properties.

Biology: N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has shown potential as a biological probe in studying enzyme interactions and cellular processes. Its ability to bind to specific molecular targets makes it valuable in biochemical research.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an antibacterial, antifungal, or anticancer agent. Its interaction with biological targets can lead to the development of new therapeutic drugs.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide

  • 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide

Uniqueness: N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide stands out due to its specific structural features, such as the presence of the bromobenzamide group

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Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c1-13-12-14(21-24-18-8-4-5-9-19(18)26-21)10-11-17(13)23-20(25)15-6-2-3-7-16(15)22/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLRZXNTOWXCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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